molecular formula C27H44O2 B12426844 Alfacalcidol-d7

Alfacalcidol-d7

Cat. No.: B12426844
M. Wt: 407.7 g/mol
InChI Key: OFHCOWSQAMBJIW-YZXGHXJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alfacalcidol-d7, also known as 1-hydroxycholecalciferol-d7, is a deuterium-labeled analogue of alfacalcidol. Alfacalcidol itself is a derivative of vitamin D3 and acts as a non-selective activator of the vitamin D receptor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of alfacalcidol due to the presence of deuterium, which serves as a stable isotope tracer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alfacalcidol-d7 involves the incorporation of deuterium into the alfacalcidol molecule. One common method is the directional degradation of pre-alfacalcidol, followed by purification using high-performance liquid chromatography (HPLC). The structure is then confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yield and purity, often exceeding 95%. The production process is designed to be cost-effective and efficient, with careful control of reaction conditions to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Alfacalcidol-d7 undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to less oxidized forms.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation while maintaining the integrity of the deuterium label .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less hydroxylated forms .

Scientific Research Applications

Alfacalcidol-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Alfacalcidol-d7 exerts its effects by activating the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate homeostasis. The compound is converted in the liver to its active form, 1,25-dihydroxyvitamin D3, which then binds to the vitamin D receptor. This binding initiates a cascade of molecular events that ultimately influence bone mineralization and calcium absorption .

Comparison with Similar Compounds

Similar Compounds

    Calcitriol: The active form of vitamin D3, used in similar applications but with a different metabolic profile.

    Doxercalciferol: Another vitamin D analogue used for similar therapeutic purposes.

Uniqueness

Alfacalcidol-d7 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature distinguishes it from other vitamin D analogues and makes it particularly valuable in research settings .

Properties

Molecular Formula

C27H44O2

Molecular Weight

407.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

OFHCOWSQAMBJIW-YZXGHXJUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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